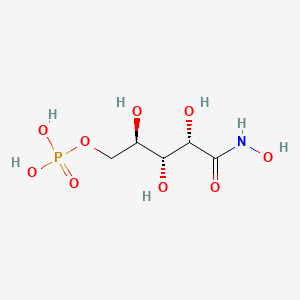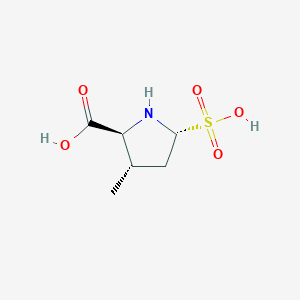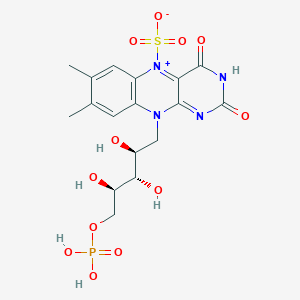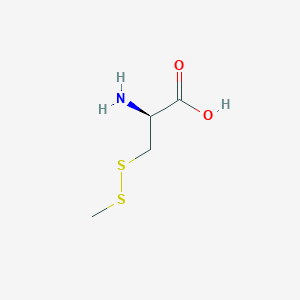
5-Phospho-D-arabinohydroxamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like pyridine .
Industrial Production Methods:
Types of Reactions:
Oxidation: 5-Phospho-D-Arabinohydroxamic Acid can undergo oxidation reactions, particularly at the hydroxamic acid group, leading to the formation of nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted phosphates.
Scientific Research Applications
5-Phospho-D-Arabinohydroxamic Acid has several applications in scientific research:
Chemistry: Used as a model compound to study phosphorylation and dephosphorylation reactions.
Biology: Acts as an inhibitor of phosphoglucose isomerase, an enzyme involved in glycolysis.
Industry: Utilized in the synthesis of other bioactive molecules and as a research tool in enzymology.
Mechanism of Action
The primary mechanism of action of 5-Phospho-D-Arabinohydroxamic Acid involves its inhibition of phosphoglucose isomerase. This enzyme catalyzes the reversible isomerization of D-glucose 6-phosphate to D-fructose 6-phosphate in glycolysis. The compound mimics the reaction intermediate, thereby binding to the active site of the enzyme and preventing its normal function . This inhibition can disrupt glycolysis and affect cellular metabolism, making it a potential target for cancer therapy .
Comparison with Similar Compounds
5-Phospho-D-Arabinonohydroxamic Acid: Another inhibitor of phosphoglucose isomerase with a similar structure but differing in the position of the nitrogen atom.
D-Glucose 6-Phosphate: A natural substrate of phosphoglucose isomerase.
D-Fructose 6-Phosphate: Another natural substrate of the same enzyme.
Uniqueness: 5-Phospho-D-Arabinohydroxamic Acid is unique due to its specific inhibitory action on phosphoglucose isomerase and its structural resemblance to the reaction intermediate. This makes it a valuable tool in studying enzyme mechanisms and developing potential therapeutic agents .
Properties
Molecular Formula |
C5H12NO9P |
|---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
[(2R,3R,4S)-2,3,4-trihydroxy-5-(hydroxyamino)-5-oxopentyl] dihydrogen phosphate |
InChI |
InChI=1S/C5H12NO9P/c7-2(1-15-16(12,13)14)3(8)4(9)5(10)6-11/h2-4,7-9,11H,1H2,(H,6,10)(H2,12,13,14)/t2-,3-,4+/m1/s1 |
InChI Key |
OHQFMJPEBPCIEQ-JJYYJPOSSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)NO)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(C(=O)NO)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol](/img/structure/B10778178.png)
![8-Benzyl-2-hydroxy-2-(4-hydroxy-benzyl)-6-(4-hydroxy-phenyl)-2H-imidazo[1,2-A]pyrazin-3-one](/img/structure/B10778185.png)
![4-Morpholin-4-YL-piperidine-1-carboxylic acid [1-(3-benzenesulfonyl-1-propyl-allylcarbamoyl)-2-phenylethyl]-amide](/img/structure/B10778186.png)
![[(3R,4R)-3-[[3-[(2S)-butan-2-yl]-4-hydroxybenzoyl]amino]azepan-4-yl] 4-(2-hydroxy-5-methoxybenzoyl)benzoate](/img/structure/B10778193.png)


![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-2-hydroxy-2-phenylacetate](/img/structure/B10778220.png)
![(2S,3S,4R,5S)-2-(4-Amino-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-[(methylsulfanyl)methyl]-3,4-pyrrolidinediol](/img/structure/B10778228.png)
![(4-nitrophenyl) (3S)-5-phenyl-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentane-1-sulfonate](/img/structure/B10778239.png)

![(2R,3R,4S,5R)-5-[[(1S)-1-hydroxyethyl]amino]hexane-1,2,3,4,6-pentol](/img/structure/B10778247.png)
![(3R)-3-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)-5-(2-methoxyphenyl)-4-oxidophenyl]-4-hydroxy-4-oxobutanoate](/img/structure/B10778260.png)
![5'-O-[(L-Methionyl)-sulphamoyl]adenosine](/img/structure/B10778264.png)
